molecular formula C16H24N2O2 B13971353 (S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13971353
M. Wt: 276.37 g/mol
InChI Key: ASIGEKWKWOPHHY-AWEZNQCLSA-N
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Description

(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-tert-butanesulfinamide as a chiral auxiliary. The process begins with the formation of a sulfinimine, followed by a modified Reformatsky reaction to introduce the desired ester group. The final step involves the reduction of the ester to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols, and substitution can result in various substituted pyrrolidines .

Scientific Research Applications

(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

Uniqueness

(S)-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a dimethylaminoethyl group.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl (3S)-3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-17(2)10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3/t14-/m0/s1

InChI Key

ASIGEKWKWOPHHY-AWEZNQCLSA-N

Isomeric SMILES

CN(C)CC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C)CCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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